molecular formula C23H21N5O4 B12273206 3-[2-Oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one

3-[2-Oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B12273206
M. Wt: 431.4 g/mol
InChI Key: BOFONKUWYBWXAF-UHFFFAOYSA-N
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Description

3-[2-Oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a benzoxazole core, a pyridine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic anhydride, DMF, and various catalysts such as copper or nickel .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-[2-Oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-[2-Oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in anti-cancer and anti-inflammatory research.

Mechanism of Action

The mechanism of action of 3-[2-Oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine and pyrimidine rings but differ in other structural aspects.

    Benzoxazole derivatives: Compounds with a benzoxazole core but different substituents.

Uniqueness

3-[2-Oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its combination of a benzoxazole core with pyridine and pyrimidine rings, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C23H21N5O4

Molecular Weight

431.4 g/mol

IUPAC Name

3-[2-oxo-2-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C23H21N5O4/c29-21(15-28-19-3-1-2-4-20(19)32-23(28)30)27-11-7-18(8-12-27)31-22-25-13-17(14-26-22)16-5-9-24-10-6-16/h1-6,9-10,13-14,18H,7-8,11-12,15H2

InChI Key

BOFONKUWYBWXAF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C(=O)CN4C5=CC=CC=C5OC4=O

Origin of Product

United States

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